molecular formula C6H4Cl2O3S B3051216 4-Chlorophenyl chloranesulfonate CAS No. 32117-86-5

4-Chlorophenyl chloranesulfonate

Cat. No.: B3051216
CAS No.: 32117-86-5
M. Wt: 227.06 g/mol
InChI Key: BKVUMYOQSQOQMN-UHFFFAOYSA-N
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Description

4-Chlorophenyl chloranesulfonate is an organic compound with the molecular formula C6H4Cl2O3S. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a chlorine atom, and the hydroxyl group is substituted with a chloranesulfonate group. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl chloranesulfonate typically involves the chlorination of phenol in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with the chloranesulfonate group .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors with precise temperature and pressure controls. The use of catalysts and solvents can enhance the efficiency of the reaction and improve the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl chloranesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce chlorinated quinones .

Scientific Research Applications

4-Chlorophenyl chloranesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 4-Chlorophenyl chloranesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

1-chloro-4-chlorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVUMYOQSQOQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508636
Record name 4-Chlorophenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32117-86-5
Record name 4-Chlorophenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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